

# Lauramide MEA: A Comprehensive Technical Overview for Researchers

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## Compound of Interest

Compound Name: *N-(2-Hydroxyethyl)dodecanamide*

Cat. No.: B086396

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of Lauramide MEA (Monoethanolamine), a non-ionic surfactant widely utilized in the cosmetic and personal care industries. This document outlines its chemical and physical properties, synthesis, and functional applications, presenting data in a structured format for scientific and research applications.

## Core Chemical and Physical Properties

Lauramide MEA is prized for its stabilizing and viscosity-enhancing properties in formulations. The following table summarizes its key quantitative data.

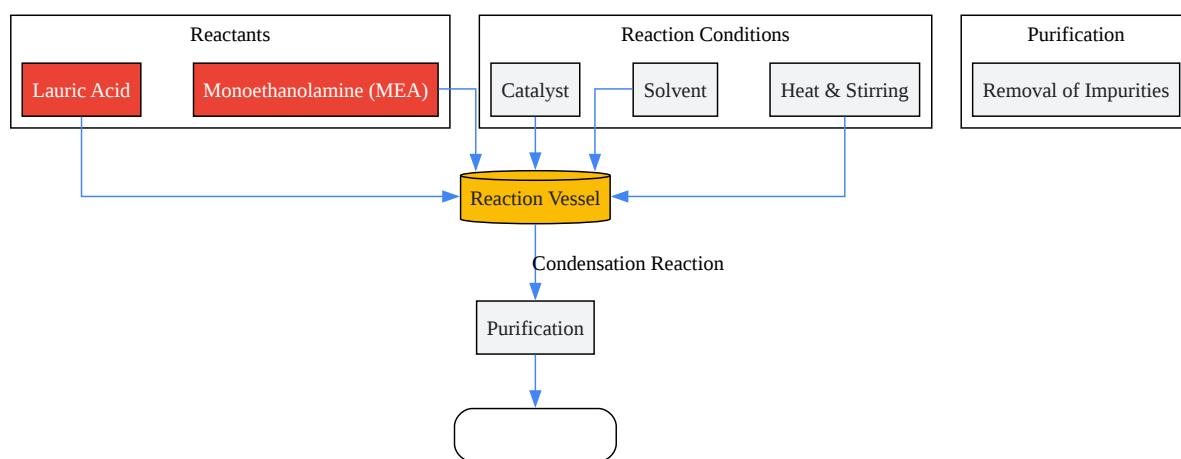
Property	Value	Reference
CAS Number	142-78-9	[1][2]
Molecular Weight	243.39 g/mol	[1]
Molecular Formula	C <sub>14</sub> H <sub>29</sub> NO <sub>2</sub>	[1][2]
IUPAC Name	N-(2-Hydroxyethyl)dodecanamide	[2]
Appearance	White, waxy solid at room temperature	[2]

## Synthesis of Lauramide MEA

Lauramide MEA is synthesized through the condensation reaction of lauric acid with monoethanolamine (MEA).<sup>[1]</sup> This process is typically catalyzed and results in the formation of the amide.

A general experimental protocol for the synthesis of fatty amides like Lauramide MEA involves reacting the fatty acid (lauric acid) with an amine source (MEA) in the presence of a catalyst and a solvent. Key variables in this process include reaction time, temperature, and stirring speed to optimize the conversion rate of the fatty acid into the corresponding amide. For instance, a study on fatty amide synthesis observed reaction times of 1-4 hours, temperatures of 70-80°C, and stirring speeds of 150-250 rpm, with a CaO catalyst. While this specific study used a mixed solvent system and a different reactant ratio, the principles are applicable to Lauramide MEA synthesis.

Below is a generalized workflow for the synthesis of Lauramide MEA.



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A generalized workflow for the synthesis of Lauramide MEA.

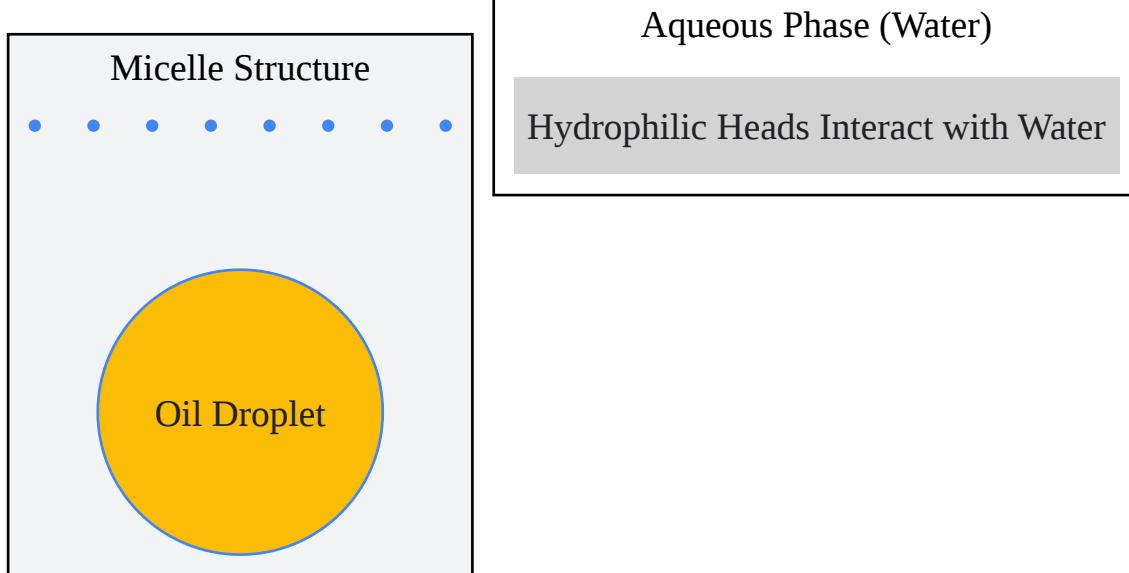
## Mechanism of Action and Applications

The primary function of Lauramide MEA in formulations is as a surfactant. Its amphipathic molecular structure, containing both a hydrophobic tail (the lauryl hydrocarbon chain) and a hydrophilic head (the amide and hydroxyl groups), allows it to reduce the surface tension between oil and water phases. This property is fundamental to its various applications.

Key Functions:

- **Foam Boosting and Stabilization:** It enhances the formation and stability of foam in cleansing products.
- **Viscosity Control:** Lauramide MEA acts as a thickening agent, increasing the viscosity of liquid formulations to create a richer, more desirable texture.[2]
- **Emulsification:** It facilitates the mixing of oil and water-based ingredients, preventing separation and ensuring product stability.[1]
- **Cleansing Agent:** As a surfactant, it helps to lift and remove dirt and oils from the skin and hair.

The diagram below illustrates the fundamental principle of how Lauramide MEA functions as a surfactant to emulsify oil in water.



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Surfactant action of Lauramide MEA forming a micelle around an oil droplet.

## Conclusion

Lauramide MEA is a versatile and effective ingredient with a well-established role in the formulation of a wide range of personal care products. Its primary functions as a surfactant, emulsifier, and viscosity modifier are directly attributable to its molecular structure. For researchers and product development professionals, a thorough understanding of its physicochemical properties and synthesis is crucial for its effective application in creating stable and high-performing products. While direct signaling pathway interactions are not its intended function, its impact on the physical properties of topical formulations can influence the delivery and efficacy of active ingredients.

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## References

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